

3-Amino-4-methoxybenzenesulfonyl fluoride molecular structure and weight

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Compound of Interest

Compound Name:	3-Amino-4-methoxybenzenesulfonyl fluoride
Cat. No.:	B1585407

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Technical Guide: 3-Amino-4-methoxybenzenesulfonyl Fluoride

A Versatile Scaffold for Covalent Inhibitor and Medicinal Chemistry Applications

Executive Summary

3-Amino-4-methoxybenzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride that serves as a highly valuable building block for researchers in drug discovery and chemical biology. Its unique structural features—a reactive sulfonyl fluoride warhead, a modifiable aniline moiety, and a directing methoxy group—provide a trifecta of chemical handles for constructing diverse compound libraries. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, a robust synthesis protocol, and its strategic applications in the development of targeted covalent inhibitors and other advanced therapeutic agents. The information herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.

Molecular Profile and Physicochemical Properties

3-Amino-4-methoxybenzenesulfonyl fluoride is characterized by a benzene ring substituted with three key functional groups that dictate its reactivity and utility. The sulfonyl fluoride ($-\text{SO}_2\text{F}$) group at position 1 acts as a stable yet reactive electrophile. The amino ($-\text{NH}_2$) group at

position 3 provides a nucleophilic site for further derivatization, and the methoxy (-OCH₃) group at position 4 influences the electronic properties of the aromatic ring.

The molecular structure is represented by the SMILES string: COC1=C(N)C=C(C=C1)S(=O)(=O)F[1][2].

Table 1: Key Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	3-amino-4-methoxybenzenesulfonyl fluoride	[3]
Synonyms	4-Methoxymetanilyl fluoride, 5-Fluorosulfonyl-2-methoxyaniline	[1][4]
CAS Number	498-74-8	[1][4][5][6]
Molecular Formula	C ₇ H ₈ FNO ₃ S	[1][4][6][7]
Molecular Weight	205.21 g/mol	[1][4][5][6]
Physical Appearance	Beige Solid/Powder	[8]
Melting Point	60-63 °C	[1][9]
Purity	≥95% (Typical)	[9]

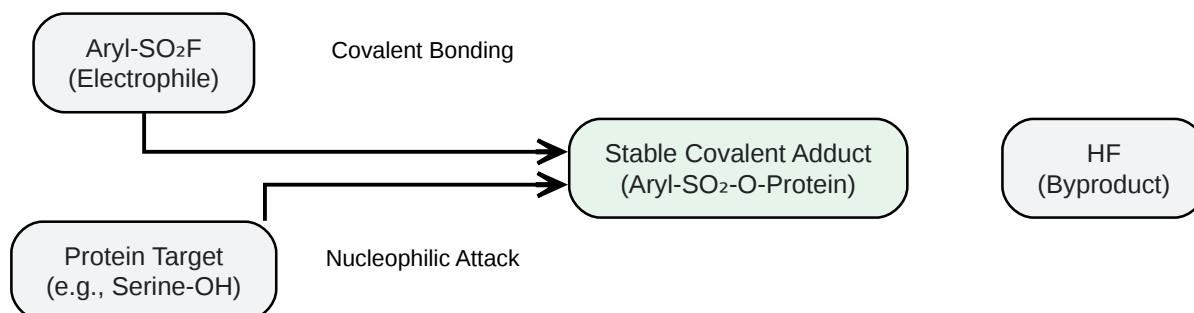
| InChIKey | SESLQGPHIQXYGF-UHFFFAOYSA-N |[1][9] |

The Sulfonyl Fluoride Moiety: A Privileged Warhead in Drug Discovery

The sulfonyl fluoride group is a cornerstone of modern covalent drug design. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity. They are generally stable to aqueous conditions and purification via silica gel chromatography, yet they can react selectively with strong nucleophilic residues on protein targets, such as serine, threonine, or lysine.[10] This reactivity profile makes them ideal

"warheads" for designing targeted covalent inhibitors that form a permanent, stable bond with their biological target, often leading to enhanced potency and prolonged duration of action.

This principle is famously utilized by inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), which are widely used to inhibit serine proteases.^[10] Furthermore, the sulfonyl fluoride moiety is the key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation set of click reactions that leverages the SO₂-F bond for robust and high-yield molecular assembly.^{[10][11]}



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Covalent inhibition mechanism of a sulfonyl fluoride.

Proposed Synthesis Protocol

The synthesis of **3-Amino-4-methoxybenzenesulfonyl fluoride** can be efficiently achieved from its corresponding sulfonic acid precursor. The following one-pot, two-step protocol is adapted from established methodologies for converting sulfonic acids to sulfonyl fluorides.^[12] The process first activates the sulfonic acid to form a sulfonyl chloride intermediate, which is then subjected to halide exchange to yield the final sulfonyl fluoride product.

Starting Material: 3-Amino-4-methoxybenzenesulfonic acid (CAS 98-42-0)

Reagents:

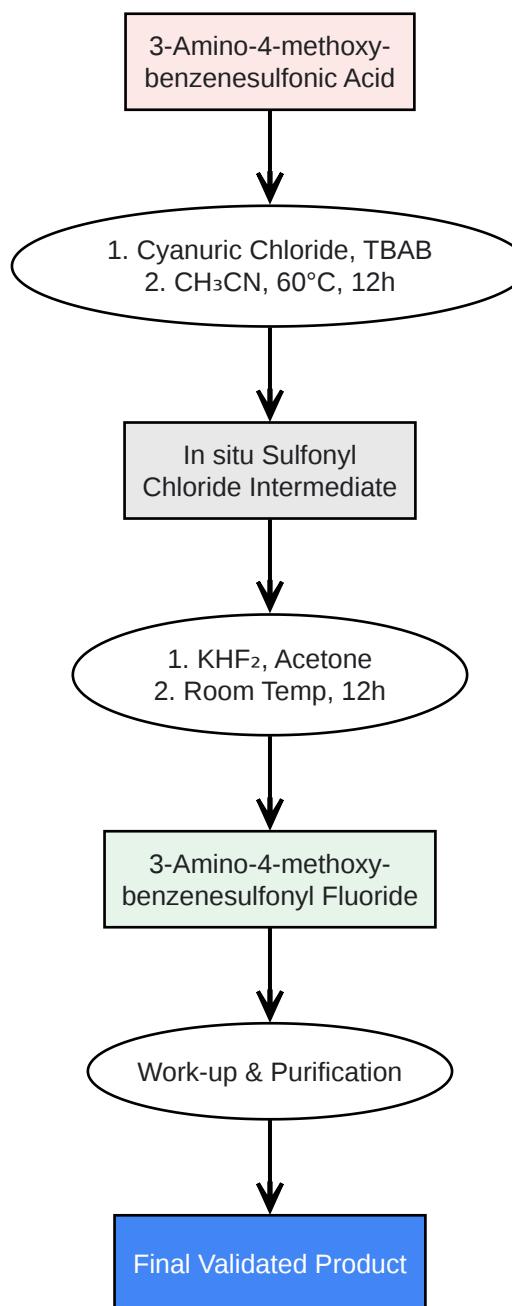
- Cyanuric chloride
- Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
- Potassium bifluoride (KHF₂) - Fluorinating agent

- Acetonitrile (CH_3CN) - Solvent
- Acetone - Solvent

Step-by-Step Methodology

- Activation of Sulfonic Acid:
 - To an oven-dried reaction vessel equipped with a magnetic stirrer, add 3-Amino-4-methoxybenzenesulfonic acid (1.0 eq.), cyanuric chloride (1.1 eq.), and tetrabutylammonium bromide (TBAB, 5 mol%).
 - Add anhydrous acetonitrile as the solvent.
 - Stir the mixture at 60 °C for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon). This step converts the sulfonic acid into a reactive sulfonyl chloride intermediate in situ. The causality here is the activation of the sulfonate by cyanuric chloride, facilitated by the phase-transfer catalyst.
- Fluorination:
 - After the initial 12-hour period, cool the reaction mixture to room temperature.
 - Add potassium bifluoride (KHF_2 , 3.0 eq.) and acetone to the mixture.
 - Continue stirring at room temperature for an additional 12 hours. The KHF_2 serves as the fluoride source, displacing the chloride in a halide exchange reaction to form the thermodynamically favored sulfonyl fluoride.[12]
- Work-up and Purification:
 - Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.

- Purify the resulting crude residue by column chromatography on silica gel to afford pure **3-Amino-4-methoxybenzenesulfonyl fluoride**.
- Validation:
 - Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).



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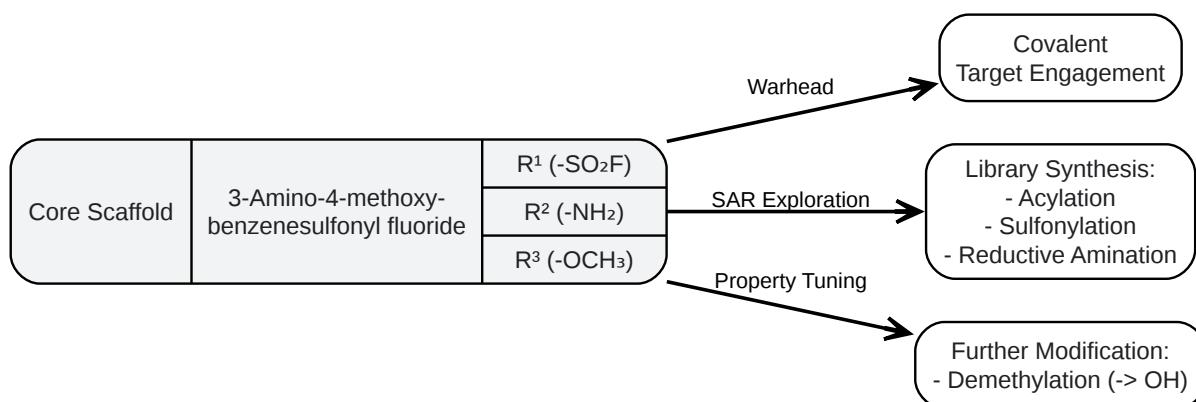
Workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry

The true value of **3-Amino-4-methoxybenzenesulfonyl fluoride** lies in its versatility as a scaffold for generating libraries of novel compounds for structure-activity relationship (SAR) studies.^[13] The presence of multiple reaction sites allows for systematic modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

- R¹ Position (Sulfonyl Fluoride): This is the covalent attachment point. Its reactivity is generally preserved, serving as the anchor to the protein target.
- R² Position (Amino Group): The primary amine is a versatile nucleophile. It can be readily acylated, sulfonated, reductively aminated, or used in coupling reactions to introduce a wide variety of side chains. These modifications allow for probing different pockets of a target's binding site to enhance affinity and selectivity.
- R³ Position (Methoxy Group): While less reactive, the methoxy group can be demethylated to a hydroxyl group, providing another point for derivatization or a hydrogen bond donor.

This multi-pronged derivatization capability makes the compound an excellent starting point for fragment-based drug discovery (FBDD) or lead optimization campaigns targeting enzyme families such as kinases and serine proteases.



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Strategic derivatization points for SAR studies.

Safety and Handling

As a reactive chemical intermediate, **3-Amino-4-methoxybenzenesulfonyl fluoride** requires careful handling in a laboratory setting. It is classified as a corrosive substance.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
		
		Danger H314: Causes severe skin burns and eye damage. [3] [6] [8] H318: Causes serious eye damage. [3]

Handling Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[\[3\]](#)
- Safe Handling: Avoid breathing dust, fumes, or vapors.[\[3\]](#) Prevent contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[\[9\]](#) Recommended storage temperature is 2-8 °C.[\[9\]](#)

Transport: This material is classified as a Dangerous Good for transport (UN 3261, Hazard Class 8, Packing Group II).[\[6\]](#)

Conclusion

3-Amino-4-methoxybenzenesulfonyl fluoride is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its inherent reactivity, coupled with multiple sites for synthetic elaboration, makes it an exceptionally powerful scaffold for the design and synthesis of novel covalent inhibitors and chemical probes. By understanding its properties, synthesis,

and safe handling, researchers can effectively unlock its potential to accelerate the discovery of new therapeutic agents.

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